molecular formula C12H9N3OS B2539825 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile CAS No. 303146-78-3

3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile

Cat. No.: B2539825
CAS No.: 303146-78-3
M. Wt: 243.28
InChI Key: PFQDEKNPSYXBHO-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is a versatile material used in scientific research. It belongs to the class of pyrazines, which are important pharmacophores known for their versatility in pharmacological activity . Pyrazines can be isolated from natural sources or produced synthetically . Their unique structure allows for diverse applications, ranging from drug discovery to materials science.


Synthesis Analysis

Pyrazine derivatives, including “this compound”, can be produced synthetically . Many advancements have been made in recent years to explore their synthetic pathways . For instance, one method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and allows for diverse applications. The presence of a pyrazine ring in the molecule makes it a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents .


Chemical Reactions Analysis

Pyrazine derivatives, including “this compound”, have been proven to be important scaffolds in pharmaceuticals, perfumeries, and food industries . They have diverse biological activities, leading to a rise in investigations of pyrazine-containing candidates .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • Synthesis Techniques : New 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, potentially including structures similar to 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile, have been synthesized using reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine. These synthesis methods are significant in exploring new pyrazole derivatives (Lipin et al., 2020).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Derivatives of arylsulfanylpyrazinecarboxylic acid, which include compounds like this compound, have been studied for antimicrobial properties. Some compounds in this group demonstrated interesting activity against virulent Mycobacterium tuberculosis (Jampílek et al., 2007).

Synthesis of Novel Schiff Bases

  • Formation of Schiff Bases : this compound derivatives have been utilized in the synthesis of novel Schiff bases, which were then evaluated for their antimicrobial activities. These Schiff bases were synthesized using techniques such as the Gewald synthesis and Vilsmeier-Haack reaction (Puthran et al., 2019).

Application in Corrosion Inhibition

  • Corrosion Inhibition in Steel : Pyrazole derivatives, related to this compound, have been synthesized and tested for their efficacy as corrosion inhibitors in mild steel. This application is particularly relevant in industrial contexts where corrosion resistance is critical (Yadav et al., 2016).

Green Synthesis Techniques

  • Eco-Friendly Synthesis : The compound has been involved in green chemistry initiatives, particularly in the synthesis of novel 5-amino-pyrazole-4-carbonitriles using environmentally friendly procedures. These methods emphasize sustainability and reduced environmental impact (Nikpassand et al., 2021).

Mechanism of Action

While the exact mechanism of action for “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is not specified in the search results, pyrazine derivatives have numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects .

Safety and Hazards

Pyrazine-2-carbonitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQDEKNPSYXBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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